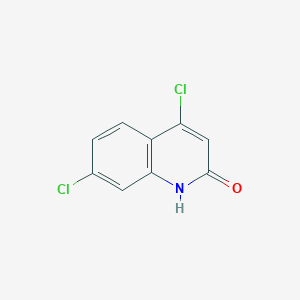

4,7-dichloroquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2NO |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

4,7-dichloro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-1-2-6-7(11)4-9(13)12-8(6)3-5/h1-4H,(H,12,13) |

InChI Key |

TVKLUEABUTVQPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C=C2Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,7 Dichloroquinolin 2 1h One and Its Derivatives

Classical Heterocyclic Annulation and Cyclocondensation Routes

Classical methods for the synthesis of the quinoline (B57606) and quinolinone core rely on the condensation of anilines with carbonyl compounds, followed by cyclization. These well-established reactions, though sometimes requiring harsh conditions, remain fundamental in heterocyclic chemistry.

Doebner-Miller and Conrad-Limpach Analogous Syntheses of Substituted Quinolinones

The Doebner-Miller reaction is a traditional method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgresearchgate.netnih.gov While not directly producing a quinolin-2(1H)-one, this reaction can be adapted to form quinoline precursors. For instance, the reaction of a substituted aniline (B41778) with an appropriate α,β-unsaturated aldehyde or ketone can yield a substituted quinoline, which may then be further functionalized. A notable application is in the synthesis of 7-chloroquinaldine, where 3-chloroaniline (B41212) is reacted with crotonaldehyde. google.com This process can be improved by using tetrachloro-1,4-quinone as an oxidant in a non-aqueous medium, which enhances the yield and the regioselectivity for the 7-chloro isomer over the 5-chloro isomer. google.com

The Conrad-Limpach synthesis provides a more direct route to 4-hydroxyquinolines, which are tautomers of 4-quinolones. This reaction involves the condensation of anilines with β-ketoesters. researchgate.net The initial reaction can be carried out at lower temperatures to form an enamine intermediate, which is then cyclized at high temperatures (around 250 °C) to afford the 4-hydroxyquinoline. researchgate.net A well-documented synthesis of 4,7-dichloroquinoline (B193633), a precursor to 4,7-dichloroquinolin-2(1H)-one, utilizes a similar cyclization strategy. In this process, 3-chloroaniline is condensed with diethyl oxaloacetate, followed by thermal cyclization to yield ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate. Subsequent hydrolysis, decarboxylation, and chlorination with phosphorus oxychloride furnish 4,7-dichloroquinoline.

A direct synthesis of a 4-hydroxyquinolin-2(1H)-one derivative involves the reaction of an aniline with malonic acid or its esters. For example, substituted anilines can be reacted with malonic acid in the presence of polyphosphoric acid (PPA) under microwave irradiation to yield 4-hydroxyquinolin-2(1H)-one derivatives. rsc.org

| Starting Aniline | Reagent | Conditions | Product | Reference |

| 3-Chloroaniline | Crotonaldehyde, Tetrachloro-1,4-quinone | Non-aqueous, mineral acid catalyst, 75-110°C | 7-Chloroquinaldine | google.com |

| 3-Chloroaniline | Diethyl oxaloacetate | High temperature cyclization | Ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate | |

| Substituted Anilines | Malonic Acid | Polyphosphoric Acid, Microwave | 4-Hydroxyquinolin-2(1H)-one derivatives | rsc.org |

Alternative Cyclization Strategies for N-Heterocyclic Ring Formation

Beyond the classical named reactions, various other cyclization strategies have been developed for the formation of the quinolinone ring. One such approach involves the intramolecular cyclization of suitably functionalized acyclic precursors. For instance, the silver(I) nitrate-catalyzed cyclization of o-alkynylisocyanobenzenes provides a facile route to 3-substituted quinolin-2(1H)-ones. google.com

Another strategy is the reductive cyclization of nitro compounds. For example, 2'-nitrochalcones can be reductively cyclized to afford 4-quinolones. This can be achieved using carbon monoxide as a reductant, with formic acid serving as a surrogate for CO in some procedures. mdpi.com

The Camps cyclization is another versatile method that involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. Depending on the substrate and reaction conditions, this reaction can yield either quinolin-2-ones or quinolin-4-ones. organic-chemistry.org

Modern Catalyst-Mediated Synthesis of this compound

Modern synthetic chemistry has seen a surge in the development of catalyst-mediated reactions that offer higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition Metal-Catalyzed C-C and C-N Bond Formations for Quinolinone Scaffolds

Transition metals, particularly palladium and copper, have been extensively used to catalyze the formation of C-C and C-N bonds, which are crucial steps in the construction of quinolinone scaffolds.

Palladium-catalyzed reactions have proven to be powerful tools in this regard. For instance, the palladium-catalyzed intramolecular amidation of N-substituted-3,3-diarylacrylamides can afford a range of diversely substituted 4-arylquinolin-2(1H)-ones. nih.gov Another approach involves a domino Heck/cyclization reaction of methyl β-(2-acetamidophenyl)acrylates with aryl iodides to yield 4-arylquinolin-2(1H)-ones. nih.gov Palladium catalysis has also been employed in the carbonylation of 2-iodoanilines and terminal acetylenes to synthesize quinolin-4-ones, with molybdenum hexacarbonyl sometimes used as a solid source of carbon monoxide. organic-chemistry.org

Copper-catalyzed reactions also play a significant role. An efficient copper(I)-catalyzed direct cyclization of primary anilines and alkynes can produce diverse 4-quinolones.

| Catalyst System | Reactants | Product | Reference |

| Pd(OAc)2/KOAc | Methyl β-(2-acetamidophenyl)acrylates, Aryl iodides | 4-Arylquinolin-2(1H)-ones | nih.gov |

| PdCl2/Cu(OAc)2/O2 | N-substituted-3,3-diarylacrylamides | 4-Arylquinolin-2(1H)-ones | nih.gov |

| PdCl2(PPh3)2/Mo(CO)6 | 2-Iodoanilines, Terminal acetylenes | Quinol-4-ones | organic-chemistry.org |

| Copper(I) salts | Primary anilines, Alkynes | 4-Quinolones |

Organocatalytic Approaches to this compound Synthesis

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. In the context of quinolinone synthesis, organocatalysts have been employed to promote key bond-forming reactions with high enantioselectivity.

For example, the intramolecular aza-Michael addition of unprotected amines to α,β-unsaturated carbonyl compounds to form dihydroquinolones has been achieved using organocatalysts such as phosphoric acid derivatives and thioureas. nih.gov Chiral bisguanidinium salts have also been used to catalyze the asymmetric synthesis of 2,3-dihydroquinolin-4-one derivatives. A one-pot, three-component reaction of anilines, aldehydes, and cyclic ketones catalyzed by a chiral phosphoric acid can afford highly functionalized tetrahydroquinolines.

While specific examples for the direct synthesis of this compound using organocatalysis are not abundant in the literature, the existing methodologies for related quinolinone structures demonstrate the potential of this approach. For instance, the regioselective synthesis of novel 4H-pyrano[2,3-b]quinolone derivatives has been achieved using DABCO as a homogeneous organocatalyst in a one-pot four-component reaction. researchgate.net

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, several green approaches have been explored.

One key area is the use of greener solvents . Traditional organic solvents are often volatile, toxic, and flammable. The use of water, ethanol (B145695), or ionic liquids as reaction media can significantly reduce the environmental impact of a synthesis. nih.gov For example, the synthesis of quinoline derivatives has been successfully carried out in water using p-toluenesulfonic acid as a catalyst.

Microwave-assisted synthesis is another important green chemistry tool. Microwave irradiation can dramatically reduce reaction times, increase product yields, and in some cases, enable solvent-free reactions. mdpi.comnih.gov The microwave-assisted synthesis of 4-hydroxyquinolin-2(1H)-one derivatives from substituted anilines and malonic acid in the presence of polyphosphoric acid is a notable example. rsc.org Similarly, the Doebner-Miller reaction has been performed under microwave irradiation using solid acid catalysts. researchgate.net

The use of solid acid catalysts also aligns with green chemistry principles. These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste. For instance, a Brønsted acid functionalized g-C3N4 has been used as a metal-free heterogeneous catalyst for the Friedländer synthesis of quinolines.

| Green Approach | Reaction | Advantages | Reference |

| Greener Solvent (Water) | Synthesis of quinoline derivatives | Reduced environmental impact, safer | |

| Microwave-Assisted Synthesis | Doebner-Miller reaction | Reduced reaction times, higher yields | researchgate.netmdpi.com |

| Solid Acid Catalyst | Friedländer synthesis of quinolines | Reusable, non-corrosive, easy separation |

Solvent-Free and Aqueous Media Syntheses

In the pursuit of environmentally benign chemical processes, the development of synthetic routes that operate in aqueous media or under solvent-free conditions represents a significant advancement. These "green chemistry" approaches aim to minimize or eliminate the use of volatile and often hazardous organic solvents.

An environmentally friendly and efficient protocol has been developed for the synthesis of various functionalized quinolin-2(1H)-ones in water at ambient temperature, notably without the need for a base or an organic solvent. acs.org This method is characterized by its broad substrate applicability, delivering excellent to quantitative yields within very short reaction times, typically ranging from one to eight minutes. acs.orgcapes.gov.br The operational simplicity of this aqueous synthesis, coupled with the reusability of the reaction medium, circumvents the need for chromatographic purification, making it a significantly greener alternative to conventional methods. acs.org

Furthermore, certain synthetic strategies for quinoline derivatives can be conducted under solvent-free conditions. For instance, multicomponent coupling reactions of alkynes, amines, and aldehydes have been shown to proceed efficiently without the need for ligands, co-catalysts, or solvents, particularly under inert reaction conditions. nih.gov Another innovative approach involves a photo-thermo-mechanochemical method for assembling quinolines, which is catalyzed by iron(II) phthalocyanine (B1677752) and is entirely solvent-free. mdpi.com These solvent-less methods not only reduce environmental pollution but also often lead to simpler work-up procedures and improved reaction efficiency.

Microwave-Assisted and Ultrasonic-Promoted Reactions

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including derivatives of this compound. These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of quinoline derivatives. For example, a novel and efficient protocol for synthesizing potentially bioactive 4-phenoxyquinoline derivatives from 4,7-dichloroquinoline and various phenols has been developed using microwave energy. capes.gov.br This method employs the ionic liquid 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) as a green solvent, which favors the nucleophilic aromatic substitution (SNAr) reaction to afford the desired phenoxyquinolines. chemicalbook.com

Similarly, microwave irradiation has been successfully used to prepare 4-aminoquinolines from 4,7-dichloroquinoline and a variety of amines, including primary and secondary alkylamines, anilines, and amine-N-heteroarenes, with good yields (80%-95%). sapub.org These reactions are typically completed in short timeframes (20-30 minutes) at elevated temperatures (140°C or 180°C), with dimethyl sulfoxide (B87167) (DMSO) proving to be a more effective solvent than ethanol or acetonitrile (B52724). sapub.org The use of microwave heating in a one-pot synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride has also been reported, offering a fast and simple procedure. mdpi.com

Interactive Data Table: Microwave-Assisted Synthesis of 4,7-dichloroquinoline Derivatives

| Starting Material | Reagent | Product | Solvent | Time (min) | Yield (%) |

| 4,7-dichloroquinoline | Phenols/Hydroxyaryl-benzazoles | 7-chloro-4-phenoxyquinolines | [bmim][PF6] | - | Good |

| 4,7-dichloroquinoline | Alkylamines, anilines | 7-chloro-4-aminoquinolines | DMSO | 20-30 | 80-95 |

| Anilines | Malonic acid, POCl₃ | 2,4-dichloroquinolines | - | 0.83 | 61-67 |

Ultrasonic-Promoted Reactions:

The use of ultrasound in chemical synthesis, often referred to as sonochemistry, provides an alternative energy source that can accelerate reactions and improve yields. Ultrasonic irradiation has been effectively employed in the synthesis of 7-chloroquinoline (B30040) derivatives. For instance, the nucleophilic substitution reaction of 4,7-dichloroquinoline with various amines, such as o-phenylenediamine (B120857) and 3-amino-1,2,4-triazole, can be carried out in an ultrasonic bath. rsc.org This method offers advantages over traditional thermal approaches in terms of shorter reaction times (around 30 minutes), high yields (78–89%), and increased product purity, aligning with the principles of green and sustainable chemistry. rsc.org

Another application of sonication is in the reaction of 4,7-dichloroquinoline with thiosemicarbazide (B42300) to produce 2-(7-chloroquinolin-4-yl)thiosemicarbazide, which can then be cyclized to form other heterocyclic systems. acs.org This ultrasonic-assisted reaction proceeds efficiently at room temperature. acs.org The development of highly regioselective, ultrasound-assisted methods for synthesizing complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, further underscores the utility of this technique in modern organic synthesis. frontiersin.org

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry and continuous processing are becoming increasingly important for the scalable and efficient synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. These techniques offer numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation.

A notable application of this technology is the high-yielding, continuous-flow synthesis of the antimalarial drug hydroxychloroquine (B89500), for which 4,7-dichloroquinoline is a crucial precursor. nih.gov In the commercial batch process, the final step of reacting 4,7-dichloroquinoline with the necessary amine side chain requires long reaction times of 24–48 hours at high temperatures. nih.gov By converting this step to a continuous flow process using a continuous stirred-tank reactor (CSTR), significant improvements can be achieved. nih.gov

The optimization of this process in a flow system involved screening various solvents and bases, with ethanol being identified as the most effective solvent. nih.gov This continuous manufacturing approach not only accelerates the synthesis but also provides an opportunity to increase the global accessibility of essential medicines like hydroxychloroquine. researchgate.net The development of such continuous processes is a key area of focus for modernizing pharmaceutical manufacturing, aiming for more efficient, cost-effective, and sustainable production methods. nih.gov

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of enantiomers can differ significantly. While direct stereoselective synthesis to create a chiral center on the this compound core is not widely reported, the preparation of chiral analogs through the derivatization with chiral moieties is a well-established strategy.

One approach involves the synthesis of quinoline-based new chiral derivatizing reagents (CDRs). For example, a new CDR has been synthesized by incorporating the chiral amino acid L-proline into a quinoline structure. durham.ac.uk This chiral reagent can then be used to derivatize racemic compounds, such as β-blockers, to form diastereomeric pairs that can be separated using standard chromatographic techniques like RP-HPLC. durham.ac.uk This indirect method of enantioseparation is a powerful tool for obtaining enantiomerically pure compounds. oup.com

Another strategy focuses on the functionalization of the 7-chloroquinoline scaffold to introduce chirality. A two-step approach for preparing optically active 7-chloroquinoline derivatives has been reported. This method involves a regioselective metalation of the quinoline core, followed by reaction with an electrophile to generate functionalized derivatives. By employing chiral auxiliaries or catalysts in these subsequent reactions, it is possible to achieve stereoselectivity and produce chiral analogs. The development of such methods is crucial for exploring the structure-activity relationships of chiral quinoline-based compounds.

Post-Synthetic Functionalization and Derivatization Strategies for this compound

Post-synthetic functionalization and derivatization are powerful strategies for generating a diverse library of analogs from a common scaffold like this compound. These methods allow for the systematic modification of the core structure to explore structure-activity relationships and optimize biological properties. The reactivity of the chlorine atoms at the 4- and 7-positions, as well as the potential for functionalization at other positions, makes this molecule a versatile starting point for derivatization.

A common approach is the nucleophilic aromatic substitution (SNAr) of the highly reactive C4-chlorine atom. This has been extensively used to introduce various amine-containing side chains, a key step in the synthesis of numerous antimalarial drugs. For example, 4,7-dichloroquinoline can be reacted with ethanolamine (B43304) or 1-(2-hydroxyethyl)piperazine to produce hydroxylated quinoline intermediates, which can then be coupled with other molecules to form complex hybrid analogs.

Functionalization can also be directed to other positions on the quinoline ring. A three-step synthesis has been developed to introduce functionality at both the C2 and C4 positions of 4,7-dichloroquinoline. oup.com This process involves an initial N-oxidation, followed by a C2-amide formation reaction, and finally a C4 SNAr reaction with an amine like morpholine. oup.com Furthermore, methods have been developed for the synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines, expanding the range of possible derivatives. These post-synthetic modification strategies are essential for the discovery of new quinoline-based compounds with diverse biological activities.

Detailed Structural Elucidation and Conformational Analysis of 4,7 Dichloroquinolin 2 1h One Systems

High-Resolution Spectroscopic Characterization for Structural Confirmation and Dynamics

Advanced NMR Spectroscopic Techniques (2D-NMR, Solid-State NMR) for Isomeric and Tautomeric Studies

Advanced Nuclear Magnetic Resonance (NMR) techniques such as 2D-NMR (e.g., COSY, HSQC, HMBC) and solid-state NMR are crucial for unambiguously assigning proton and carbon signals, determining connectivity, and studying the tautomeric equilibrium between the -one and the corresponding hydroxyquinoline form. For many quinolinone systems, this equilibrium is a key characteristic. Unfortunately, no specific 2D-NMR or solid-state NMR studies for 4,7-dichloroquinolin-2(1H)-one could be located.

Mass Spectrometry (High-Resolution MS, MS/MS) for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces, offering insights into its structural backbone. While mass spectra for the related compound 4,7-dichloroquinoline (B193633) are available, specific HRMS and detailed MS/MS fragmentation studies for the title compound are not documented.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. For this compound, the characteristic C=O and N-H stretching vibrations would be of particular interest. While general vibrational frequencies for quinoline (B57606) and quinolinone rings are known, specific, experimentally-derived FT-IR and Raman spectra for this compound are not available in the reviewed literature.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible and fluorescence spectroscopy provide information about the electronic transitions within a molecule and its photophysical properties. The absorption and emission maxima, as well as the quantum yield, are important characteristics. There is a lack of published data on the specific UV-Vis absorption and fluorescence properties of this compound.

Single Crystal X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state. This technique would provide unequivocal proof of the tautomeric form present in the crystal, as well as detailed information on bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation and Torsion Angle Analysis

From a crystal structure, a detailed analysis of the molecular conformation, including planarity and any deviations, can be performed. Torsion angles, which describe the rotation around single bonds, are critical for a complete conformational description. A search for a solved crystal structure of this compound in crystallographic databases did not yield any results. In contrast, the crystal structure of the related 4,7-dichloroquinoline has been determined and shows an essentially planar conformation.

Supramolecular Assembly and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture of this compound in the solid state is anticipated to be dominated by a combination of strong hydrogen bonding, halogen bonding, and π-π stacking interactions. The N-H group of the lactam ring serves as a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This donor-acceptor pair is expected to form robust N-H···O hydrogen bonds, leading to the formation of one-dimensional chains or dimeric synthons, which are common motifs in the crystal structures of related quinolinone compounds.

The presence of two chlorine atoms introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. In the case of this compound, the chlorine atoms can interact with the carbonyl oxygen or the π-system of an adjacent molecule. These C-Cl···O or C-Cl···π interactions can play a crucial role in directing the three-dimensional packing of the molecules in the crystal lattice.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. Different polymorphs of a substance can exhibit distinct physical properties, such as solubility, melting point, and stability. For a molecule like this compound, with its multiple sites for intermolecular interactions, the potential for polymorphism is significant. Variations in crystallization conditions (e.g., solvent, temperature, and pressure) could lead to different packing arrangements of the molecules, resulting in the formation of distinct polymorphic forms. However, to date, no specific polymorphic studies have been reported in the literature for this compound.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, different molecule (a coformer) into the crystal lattice. This approach is widely used to enhance properties such as solubility and bioavailability of active pharmaceutical ingredients. The hydrogen bonding capabilities of the lactam group in this compound make it an excellent candidate for co-crystallization with pharmaceutically acceptable coformers that contain complementary hydrogen bond donors or acceptors. While the potential for forming co-crystals is high, specific co-crystallization studies involving this compound have not yet been documented in scientific publications.

Computational Chemistry Approaches for Structural and Electronic Properties

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and understand the properties of this compound.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and properties of molecules. DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT allows for the visualization and analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. For halogenated quinoline derivatives, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often distributed across the quinoline system, including the carbonyl group.

DFT calculations can also be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be invaluable for the identification and characterization of the compound and can aid in the interpretation of experimental spectra.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative DFT Data)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| N-H Stretch (IR) | ~3200-3400 cm⁻¹ |

| C=O Stretch (IR) | ~1650-1680 cm⁻¹ |

| ¹H NMR (N-H) | ~10-12 ppm |

| ¹³C NMR (C=O) | ~160-170 ppm |

Note: These are illustrative values based on typical ranges for similar functional groups and would require specific DFT calculations for accurate prediction.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and its interactions with solvent molecules. By simulating the movement of atoms over time, MD can reveal how the molecule behaves in different environments, such as in aqueous solution. This is particularly important for understanding how the molecule might interact in a biological system. MD simulations can also be used to study the stability of potential supramolecular assemblies and to explore the thermodynamics of crystal formation.

Quantum chemical descriptors, derived from the electronic structure of a molecule, can be used to predict its reactivity. Descriptors such as electronegativity, chemical hardness, and softness provide a quantitative measure of a molecule's tendency to accept or donate electrons. For this compound, these descriptors can help to predict which sites on the molecule are most likely to be involved in chemical reactions, providing guidance for the synthesis of new derivatives. The presence of electron-withdrawing chloro groups and the carbonyl group is expected to influence the electrophilicity and nucleophilicity of different parts of the molecule.

Table 2: Key Quantum Chemical Descriptors (Illustrative)

| Descriptor | Definition | Predicted Trend for this compound |

|---|---|---|

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | High, due to electronegative Cl and O atoms. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Relatively high, indicating stability. |

| Chemical Softness (S) | The reciprocal of hardness, indicating reactivity. | Relatively low. |

Note: These are general trends; precise values require quantum chemical calculations.

Chiroptical Spectroscopy (CD, ORD) for Chirality Assessment in Derivatized Systems (If applicable)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties such as circular dichroism (CD) or optical rotatory dispersion (ORD). However, if a chiral center is introduced into the molecule, for example, by substitution at the nitrogen atom or at another position on the quinoline ring, the resulting derivative would be chiral.

For such chiral derivatives, CD and ORD spectroscopy would be powerful techniques for assessing their stereochemistry. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms in the molecule and can be used to determine the absolute configuration of the chiral centers. While no such studies have been reported for derivatives of this compound, the principles of chiroptical spectroscopy would be directly applicable to any future chiral analogues.

Chemical Reactivity, Transformation Mechanisms, and Reaction Kinetics of 4,7 Dichloroquinolin 2 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Core

The reactivity of the 4,7-dichloroquinolin-2(1H)-one nucleus is characterized by a susceptibility to nucleophilic attack, particularly at the 4-position, and a predicted propensity for electrophilic substitution on the carbocyclic (benzene) ring.

Halogenation, Nitration, and Sulfonation Pathways

While specific literature detailing the electrophilic aromatic substitution on this compound is limited, the expected reactivity can be inferred from the general principles governing quinoline (B57606) chemistry. researchgate.net The pyridine (B92270) ring of the quinoline system is electron-deficient due to the electronegativity of the nitrogen atom, a characteristic that is further amplified in the quinolinone tautomer by the carbonyl group at the C-2 position. Consequently, this ring is generally deactivated towards electrophilic attack.

Nucleophilic Attack at the Carbonyl and Quinoline Ring Positions

Nucleophilic substitution is a predominant reaction pathway for this compound. The molecule presents several electrophilic centers, but the carbon at the 4-position is particularly activated for nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the cumulative electron-withdrawing effects of the adjacent ring nitrogen and the carbonyl group at C-2, which effectively stabilize the negatively charged Meisenheimer intermediate formed during the reaction. imperial.ac.uk

Studies on analogous compounds, such as 4,7-dichloroquinoline (B193633) and 4-chloro-8-methylquinolin-2(1H)-one, confirm that the C-4 chloro substituent is exceptionally labile and readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. mdpi.comnih.gov In reactions with amines, for instance, the nucleophile attacks the C-4 position, leading to the formation of 4-amino-7-chloroquinolin-2(1H)-one derivatives. mdpi.com This regioselectivity is pronounced, with the C-7 chloro atom being significantly less reactive towards SNAr under typical conditions.

The carbonyl group at C-2 also represents a site for potential nucleophilic attack, although this is less common than substitution at C-4. Strong nucleophiles or specific reaction conditions would be required to induce reactions at this position, such as condensation or addition, which could compete with substitution at the C-4 position.

Reduction and Oxidation Chemistry of the this compound Scaffold

The reduction of the this compound scaffold can proceed via several pathways, primarily involving the hydrogenation of the pyridine portion of the ring system. Catalytic hydrogenation or transfer hydrogenation methods are effective for the reduction of quinolines to their corresponding 1,2,3,4-tetrahydro derivatives. firsthope.co.innih.govmorressier.com Utilizing reagents such as hydrogen gas with a palladium catalyst, or alternative systems like zinc borohydride (B1222165) or hydrosilanes, is expected to selectively reduce the C3-C4 double bond of the pyridinone ring. tandfonline.comresearchgate.net This would yield 4,7-dichloro-3,4-dihydroquinolin-2(1H)-one and subsequently 4,7-dichlorotetrahydroquinolin-2(1H)-one.

Other potential reduction pathways include:

Carbonyl Reduction : The lactam carbonyl at C-2 can be reduced under strong reducing conditions, for example with lithium aluminum hydride, potentially leading to the corresponding 4,7-dichloro-1,2,3,4-tetrahydroquinoline.

Dehalogenation : The chlorine atoms can be removed via catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) in the presence of a base, or through dissolving metal reductions. The C-4 chlorine is anticipated to be more readily cleaved than the C-7 chlorine due to its activated position.

Information regarding the oxidation chemistry of this compound is not extensively documented in the literature. The scaffold is relatively electron-poor and thus resistant to oxidation under mild conditions. Harsh oxidative conditions could potentially lead to the degradation of the ring system.

Palladium-Catalyzed Cross-Coupling Reactions at Dichloroquinolinone Halogen Sites

The two chlorine atoms on the this compound scaffold provide distinct handles for functionalization via palladium-catalyzed cross-coupling reactions. The differential reactivity of the C4-Cl and C7-Cl bonds allows for regioselective transformations. The C4-Cl bond is significantly more activated towards the initial oxidative addition step in the catalytic cycle due to its position on the electron-deficient pyridine ring, adjacent to the nitrogen atom. This makes it the primary site for selective, monocoupling reactions. acs.orgnih.gov

Suzuki, Sonogashira, Heck, and Buchwald-Hartwig Coupling Strategies

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a viable method for introducing new carbon-carbon bonds at the C-4 position. organic-chemistry.org Reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base is expected to selectively yield 4-aryl-7-chloroquinolin-2(1H)-one. However, it has been noted that unprotected NH-containing heterocycles, particularly those with an acidic proton like the N-H in the quinolinone ring, can sometimes interfere with the catalytic cycle, potentially leading to catalyst deactivation or complex reaction mixtures. nih.gov N-protection of the quinolinone may be necessary to achieve high yields and clean conversions. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. For dihaloheterocycles, the reaction typically occurs at the most electrophilic or reactive halogen-bearing carbon. libretexts.org Given the high electrophilicity of the C-4 position in the quinolinone ring, a regioselective Sonogashira coupling is anticipated to occur at this site, affording 4-alkynyl-7-chloroquinolin-2(1H)-one derivatives. The reaction is co-catalyzed by copper(I) salts and proceeds under basic conditions. wikipedia.org

Heck Reaction: The Heck reaction forms a C-C bond between an organic halide and an alkene. wikipedia.org This strategy can be applied to introduce vinyl or substituted vinyl groups at the C-4 position of the quinolinone core. acs.org The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, catalyzed by a palladium complex in the presence of a base, would selectively produce the 4-alkenyl-7-chloroquinolin-2(1H)-one. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed method is used to form carbon-nitrogen bonds. wikipedia.org It offers an alternative to classical SNAr for attaching primary or secondary amines to the quinolinone scaffold. The reaction between this compound and an amine, using a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base, is expected to proceed with high regioselectivity at the C-4 position. jk-sci.comlibretexts.org This method is particularly valuable for coupling less nucleophilic amines or for reactions that are low-yielding under SNAr conditions. nih.gov

| Reaction Type | Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product (Position of Coupling) | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki | 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 7-Chloro-4-phenylquinoline (C-4) | 78% | acs.org |

| Sonogashira | 2,4-Dichloroquinoline | Phenylacetylene | Pd/C / PPh₃ / CuI | Et₃N | Water | 4-Chloro-2-(phenylethynyl)quinoline (C-2) | 90% | beilstein-journals.org |

| Heck | 4-Chloroquinoline | tert-Butyl acrylate | POPd | Cy₂NMe | DMF | (E)-tert-Butyl 3-(quinolin-4-yl)acrylate (C-4) | High | acs.org |

| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(2-Chloroquinolin-6-yl)morpholine (C-6 Br) | 95% | nih.gov |

Mechanistic Investigations of Cross-Coupling Reactions

The mechanisms for the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions all proceed through a common catalytic cycle involving a palladium catalyst. youtube.com The cycle can be broken down into three fundamental steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the substrate. For this compound, this step is crucial for regioselectivity. The C4-Cl bond is significantly more electron-deficient than the C7-Cl bond, leading to a lower activation energy and a faster rate of oxidative addition at the C-4 position. This results in the formation of a square planar Pd(II) intermediate, Ar-Pd(L)₂-Cl, where Ar is the quinolinone scaffold attached at C-4.

Transmetalation (for Suzuki and Sonogashira) or Ligand Exchange (for Heck and Buchwald-Hartwig) :

In the Suzuki reaction, the boronic acid, activated by a base to form a boronate species, undergoes transmetalation with the Pd(II) complex. The aryl group from the boronate replaces the chloride ligand on the palladium center. organic-chemistry.org

In the Sonogashira reaction, a copper(I) co-catalyst first reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex.

In the Heck reaction, the alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the palladium-carbon bond.

In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and deprotonation by the base forms a palladium-amido complex. wikipedia.org

Reductive Elimination : This is the final, product-forming step. The two organic groups (the quinolinone and the newly introduced fragment) on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and outcome of these reactions are highly dependent on the choice of palladium precursor, the specific phosphine ligand, the base, and the solvent, all of which influence the stability and reactivity of the various palladium intermediates in the catalytic cycle. nih.gov

Photochemical Transformations and Photoinduced Reactivity

Direct photochemical studies specifically on this compound are not extensively documented in publicly available research. However, the photochemical behavior of the broader quinoline and quinolone classes of compounds provides a basis for understanding its potential photoinduced reactivity. Quinolone derivatives are known to be photosensitive, undergoing various transformations upon exposure to light.

Research on fluoroquinolone antimicrobials, for instance, has shown that these compounds are susceptible to photodegradation when exposed to ultraviolet (UVA) and even room light in aqueous solutions. nih.gov This degradation leads to a series of photoproducts, which can include dimers and other complex structures. nih.gov The photodegradation of quinoline in water has been observed to yield products such as 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline, indicating that photochemical hydroxylation is a possible degradation pathway. chemicalbook.com The rate of this degradation can be influenced by environmental factors like pH and the presence of substances that produce hydroxyl radicals. chemicalbook.com

Furthermore, a photoaffinity probe derived from the related compound 4,7-dichloroquinoline has been synthesized and its photolysis studied. mdpi.comchemicalbook.com While this derivative is structurally more complex, its investigation highlights the potential for the 4,7-dichloroquinoline scaffold to undergo photochemical reactions, such as the generation of reactive nitrene species from an azide (B81097) precursor upon UV irradiation. mdpi.com

Given this context, it can be inferred that this compound may exhibit photoreactivity, potentially leading to dechlorination, dimerization, or oxidation of the quinolinone ring. The specific photoproducts and the quantum yields of these reactions would depend on the irradiation wavelength, solvent, and the presence of photosensitizers or quenchers.

Table 1: Summary of Potential Photochemical Transformations Based on Related Quinolone Studies

| Transformation Type | Observed in Related Compounds | Potential Products for this compound | Influencing Factors |

|---|---|---|---|

| Photodimerization | Fluoroquinolones nih.gov | Cyclobutane dimers | Concentration, Solvent |

| Photo-hydroxylation | Quinoline chemicalbook.com | Hydroxy-dichloroquinolinones | Presence of water, Oxygen, pH |

| Photo-dechlorination | General chloroaromatics | Monochloro- or unsubstituted quinolinone | Solvent (hydrogen-donating), Wavelength |

Ring-Opening and Ring-Closing Metathesis Strategies involving Quinolinone Precursors

Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful synthetic tool for the construction of cyclic and heterocyclic systems. wikipedia.org While there is no specific literature detailing the use of this compound as a precursor in ring-opening or ring-closing metathesis, the general principles of these reactions can be applied to conceptualize such transformations.

Ring-closing metathesis is widely employed for creating unsaturated rings by intramolecularly reacting two terminal alkenes. wikipedia.org For a precursor derived from this compound to undergo RCM, it would need to be functionalized with at least two alkenyl groups. For example, N-alkenylation and C-alkenylation of the quinolinone ring would furnish a di-alkenyl substrate suitable for RCM. The reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, would then lead to the formation of a new ring fused to the quinolinone scaffold. The synthesis of 1,2-dihydroquinolines has been reported via a related strategy involving the ring-closing carbonyl-olefin metathesis of N-prenylated 2-aminobenzaldehydes. nih.gov Similarly, RCM has been successfully used to synthesize substituted quinolizin-4-ones from pyridone precursors. cam.ac.uk

Ring-opening metathesis polymerization (ROMP) involves the polymerization of cyclic olefins, driven by the relief of ring strain. wikipedia.org A derivative of this compound containing a strained cyclic olefin could potentially serve as a monomer in ROMP, leading to the formation of polymers with repeating quinolinone units in the backbone.

These strategies remain hypothetical for this compound itself, as the necessary di-alkenyl or strained-ring derivatives have not been reported. However, the robustness of metathesis chemistry suggests that such transformations are synthetically plausible.

Table 2: Hypothetical Metathesis Strategies for this compound Derivatives

| Metathesis Type | Required Precursor | Potential Product | Common Catalysts |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | N,C-di-alkenyl-4,7-dichloroquinolin-2(1H)-one | Novel polycyclic quinolinone derivative | Grubbs' Catalysts (1st, 2nd, 3rd Gen), Hoveyda-Grubbs Catalysts |

| Ring-Opening Metathesis Polymerization (ROMP) | Strained-ring fused this compound | Poly(quinolinone) | Grubbs' Catalysts, Schrock Catalysts |

Investigations into Reaction Mechanisms and Kinetic Profiles of this compound Transformations

The reaction mechanisms of this compound are largely dictated by the presence of two electrophilic carbon centers susceptible to nucleophilic attack: the C4 and C2 positions. The chlorine atom at the C4 position is particularly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring.

Studies on the reactivity of 4-chloroquinolines have shown that the C4 position is highly susceptible to substitution by various nucleophiles, including amines, thiols, and alkoxides. nih.govresearchgate.netnih.gov The generally accepted mechanism for this transformation is a two-step addition-elimination process. In the first step, the nucleophile attacks the C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rate-determining step, the chloride ion is expelled, restoring the aromaticity of the ring. The reactivity of 4-chloroquinolines in these SNAr reactions can be influenced by substituents on the quinoline ring and the reaction conditions, such as the presence of acid or base catalysts. researchgate.net

In the case of this compound, the C4-chloro is expected to be significantly more reactive towards nucleophiles than the C7-chloro. The C7-chloro is attached to the benzenoid ring and is not activated by the ring nitrogen in the same way. Research on the related 4-chloro-8-methylquinolin-2(1H)-one has demonstrated that nucleophilic substitution readily occurs at the 4-position to yield 4-hydrazino, 4-azido, and 4-amino derivatives. mdpi.com

The carbonyl group at the C2 position also influences the electronic properties of the ring, but direct nucleophilic substitution at C2 is less facile compared to C4. The tautomeric equilibrium between the lactam (quinolin-2-one) and lactim (2-hydroxyquinoline) forms can also play a role in its reactivity.

While detailed kinetic studies providing rate constants and activation parameters for transformations of this compound are scarce, qualitative assessments can be made based on analogous systems. The rate of SNAr at the C4 position is expected to be dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.

Rational Design and Structure Activity/property Relationship Sar/spr Studies of 4,7 Dichloroquinolin 2 1h One Analogs

Design Principles for Analog Generation Based on the 4,7-Dichloroquinolin-2(1H)-one Scaffold

The creation of new chemical entities from the this compound template relies on established medicinal chemistry strategies to explore the chemical space around the core structure, thereby enhancing biological activity and refining pharmacokinetic profiles.

Bioisosteric replacement is a cornerstone of analog design for the this compound scaffold. This strategy involves substituting atoms or functional groups with alternatives that have similar steric and electronic properties to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. cambridgemedchemconsulting.comnih.gov For instance, the chlorine atoms at the C4 and C7 positions are prime candidates for such modifications. Replacing them with other groups can significantly alter the molecule's properties. cambridgemedchemconsulting.com This approach aims to create a new molecule with biological properties similar to the parent compound. cambridgemedchemconsulting.com

Scaffold hopping is a more advanced design strategy that involves replacing the central quinolinone core with a topologically distinct but functionally equivalent heterocyclic system. researchgate.netniper.gov.in This can lead to the discovery of novel chemotypes with improved properties or a different intellectual property landscape. niper.gov.in For example, a quinoline (B57606) core might be replaced with a quinazoline (B50416) scaffold to develop new efflux pump inhibitors. researchgate.net The goal is to maintain the essential pharmacophoric features while exploring new structural territory to overcome liabilities of the original scaffold, such as metabolic instability. nih.gov The replacement of metabolically vulnerable aromatic systems with more robust, electron-deficient rings is a common tactic to increase stability against oxidative metabolism. nih.gov

To efficiently explore the SAR of the this compound framework, combinatorial chemistry and parallel synthesis are powerful tools. acs.org These high-throughput techniques enable the rapid synthesis of large, focused libraries of derivatives, allowing for a systematic investigation of the effects of various substituents at multiple positions on the quinolinone ring. acs.orgacs.orgnih.gov By generating a diverse set of analogs, researchers can quickly identify structure-activity trends. For example, a solid-phase synthesis approach can be used to create a library of 3,5-disubstituted-2-oxoquinolinones by attaching various building blocks to a resin-bound quinolinone core. acs.orgacs.orgnih.gov This methodology facilitates the exploration of numerous functional groups, leading to the identification of compounds with potent and varied biological activities, including antibacterial, anticancer, and immunomodulatory properties. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques central to modern drug design, providing mathematical models that correlate the chemical structure of compounds with their biological activities or physicochemical properties. dergipark.org.trjocpr.com These models are instrumental in predicting the efficacy and characteristics of novel this compound analogs.

Chemoinformatics and, more recently, machine learning (ML) have become indispensable for developing predictive QSAR/QSPR models for quinolinone derivatives. nih.govnih.gov ML algorithms—such as support vector machines (SVM), random forests, and artificial neural networks (ANN)—can effectively model complex, non-linear relationships between a molecule's structure and its biological function. drugtargetreview.comjmpas.com These advanced computational tools can screen vast virtual libraries of compounds, helping to prioritize the synthesis of candidates with the highest predicted activity and most favorable properties. jocpr.comdrugtargetreview.com This in silico approach accelerates the drug discovery pipeline by reducing the reliance on time-consuming and expensive experimental testing. jocpr.com Machine learning models have been successfully used to predict the site selectivity of reactions on the quinoline scaffold and to build reliable QSAR models for various biological targets. nih.govnih.govdoaj.org Even with limited or incomplete data, emerging techniques like quantum machine learning are being explored to enhance prediction accuracy. arxiv.orgarxiv.org

The foundation of any QSAR/QSPR model is the selection of molecular descriptors and the application of appropriate statistical methods. nih.gov Molecular descriptors are numerical values that quantify various aspects of a molecule's physicochemical, electronic, and topological properties. dergipark.org.trresearchgate.net For quinolinone analogs, these descriptors are used to build a mathematical relationship between the structure and its biological activity. nih.gov

Common statistical methods range from multiple linear regression (MLR) and partial least squares (PLS) to more complex machine learning algorithms. drugtargetreview.comjmpas.com The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques to ensure their reliability. nih.gov

Below is a table of common molecular descriptors used in QSAR studies of quinoline-type compounds. dergipark.org.trresearchgate.netdergipark.org.tr

| Descriptor Category | Example Descriptors | Description |

| Electronic | EHOMO, ELUMO, Dipole Moment, Electronegativity (χ), Atomic Charges (qC) | Describes the electron distribution and reactivity of the molecule. |

| Hydrophobic | Octanol-Water Partition Coefficient (logP) | Measures the lipophilicity of the compound, affecting membrane permeability. |

| Steric/Topological | Molecular Volume (Vm), Molecular Weight (MW), Molar Refractivity (MR) | Relates to the size, shape, and branching of the molecule. |

| Thermodynamic | Entropy (Se), Heat Capacity (C) | Describes the thermodynamic properties of the molecule. |

| Quantum Chemical | Ionization Potential (IP), Electron Affinity (EA), Molecular Hardness (η) | Derived from quantum mechanical calculations to describe molecular stability and reactivity. |

Impact of Substituent Effects on Reactivity, Stability, and Spectroscopic Signatures

The identity and placement of substituents on the this compound ring system critically influence the molecule's chemical reactivity, metabolic stability, and how it interacts with electromagnetic radiation. Electron-donating and electron-withdrawing groups can dramatically alter the electron density across the scaffold, thereby affecting its susceptibility to metabolic pathways and chemical reactions. nih.govacs.org For example, electron-withdrawing groups can destabilize reactive intermediates, while electron-donating groups can have a stabilizing effect. nih.gov The presence of strongly electron-withdrawing substituents can decrease the electron density on the ring nitrogen, making the molecule less susceptible to electrophilic attack. acs.org

These structural modifications also produce distinct changes in the compound's spectroscopic data. researchgate.net In nuclear magnetic resonance (NMR) spectroscopy, substituents alter the chemical shifts of nearby protons and carbons, providing key information for structure confirmation. proquest.comnih.gov Similarly, in vibrational spectroscopy (Infrared and Raman), characteristic bands will shift or appear depending on the functional groups present. researchgate.netmdpi.com For instance, a study on quinoline derivatives showed that characteristic Raman and infrared bands could be unambiguously assigned, with significant wavenumber shifts observed for key bands depending on the substitution pattern. researchgate.net

The following table illustrates the effect of different substituents on the antimycobacterial activity (Minimum Inhibitory Concentration - MIC) of a series of 2-(quinolin-4-yloxy)acetamide analogs, demonstrating a clear structure-activity relationship. nih.gov

| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 6) | MIC (µM) |

| 8a | -CH₃ | -H | 0.02 |

| 8b | -CH₃ | -Cl | 0.02 |

| 8c | -CH₃ | -Br | 0.02 |

| 8d | -CH₂CH₃ | -H | 0.08 |

| 8e | -CH₂CH₃ | -Cl | 0.04 |

| 8f | -CH₂CH₃ | -Br | 0.07 |

| 8j | -CH₃ | -OCH₃ | 0.02 |

| 8k | -CH₃ | -F | 0.14 |

| 8l | -CH₃ | -I | 0.06 |

Conformational Analysis and its Correlation with Molecular Recognition and Interactions

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is fundamental to understanding how a molecule like this compound interacts with biological targets. The specific conformation, or shape, of a molecule dictates its ability to fit into the binding site of a protein, thereby influencing its biological activity.

The conformation of quinolinone derivatives is determined through a combination of experimental techniques and theoretical calculations. Single-crystal X-ray diffraction is a powerful experimental method that provides precise information about the molecule's solid-state structure, including bond lengths, angles, and intermolecular interactions that dictate crystal packing. helsinki.fiscielo.brscienceopen.com For instance, studies on other substituted quinolinones have revealed how different functional groups influence the crystal's supramolecular arrangement through hydrogen bonds and other non-covalent interactions. scielo.brscienceopen.com In the case of this compound, the chlorine atoms at positions 4 and 7 would significantly influence its electronic distribution and potential for intermolecular interactions, such as halogen bonding.

Complementing experimental data, theoretical methods like Density Functional Theory (DFT) are employed to calculate molecular properties. These computational studies can determine the energies of different conformations, map the distribution of electrons (electrostatic potential), and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scielo.brscienceopen.com These calculations help predict the molecule's reactivity and the most likely sites for nucleophilic or electrophilic attack, which are crucial for understanding molecular recognition by a biological target. The planar nature of the core quinolinone ring system, combined with the electronic effects of the two chloro substituents, would define the primary scaffold upon which further interactions are built. researchgate.net The specific arrangement of these atoms creates a unique electrostatic surface that a target protein recognizes.

The correlation between a molecule's conformation and its interaction with a biological target is the cornerstone of structure-based drug design. For a quinolinone analog to be effective, its three-dimensional shape must be complementary to the topology of the target's binding site. Molecular docking simulations are computational tools used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govrsc.org For example, the carbonyl group at position 2 and the nitrogen at position 1 of the quinolinone ring are potential hydrogen bond acceptors and donors, respectively, which can form critical anchor points within a binding pocket.

| Method | Type | Information Obtained | Relevance to Molecular Recognition |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Experimental | Precise 3D atomic coordinates, bond lengths/angles, crystal packing, intermolecular interactions. scielo.brscienceopen.com | Provides an accurate, solid-state representation of the molecule's shape and key interaction points. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Experimental | Information about the molecule's structure and conformation in solution. | Reveals the dynamic behavior and preferred conformations of the molecule in a more biologically relevant (solution) environment. |

| Computational Modeling (e.g., DFT) | Theoretical | Optimized molecular geometry, electrostatic potential maps, HOMO/LUMO energies. scielo.br | Predicts molecular stability, reactivity, and electronic properties that govern non-covalent interactions with a target. |

| Molecular Docking | Theoretical | Predicted binding mode, orientation within a target's active site, and key intermolecular interactions (e.g., H-bonds). nih.gov | Visualizes and quantifies how the molecule's conformation fits and interacts with a specific biological target. |

Rational Design for Modulating Target Interaction Profiles

Rational design is a strategy used in drug discovery to develop new molecules with improved properties, such as enhanced binding affinity or better selectivity for a specific biological target. nih.govresearchgate.net This process relies heavily on understanding the structure-activity relationship (SAR)—how modifications to a chemical structure affect its biological activity. For this compound analogs, rational design would involve systematically altering the core structure to optimize its interaction profile.

Binding Affinity is a measure of the strength of the interaction between a ligand and its target. It is often expressed as an inhibition constant (Ki), dissociation constant (Kd), or an IC50 value, which is the concentration of an inhibitor required to reduce a biological activity by 50%. rsc.org The goal of rational design is typically to lower these values, indicating a stronger, more potent interaction. This can be achieved by introducing new functional groups that form additional favorable interactions with the target protein. For instance, modifying the quinolinone scaffold by adding hydrogen bond donors/acceptors or hydrophobic groups can significantly enhance binding affinity if these new groups complement the features of the target's binding site. nih.gov

Ligand Efficiency (LE) is a crucial metric in modern drug design that relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms, NHA). taylorandfrancis.comwikipedia.org It provides a way to assess the quality of a binding interaction, rewarding potent binding from smaller, more efficient molecules. A high LE value suggests that the molecule makes very effective use of its atoms to achieve its binding affinity. This metric is particularly valuable in the early stages of drug discovery for selecting promising lead compounds. taylorandfrancis.com

The formula for Ligand Efficiency is: LE = -ΔG / N where ΔG is the Gibbs free energy of binding (related to Ki or IC50) and N is the number of non-hydrogen atoms. wikipedia.org

Other related metrics, such as Lipophilic Ligand Efficiency (LLE), also guide the optimization process by balancing potency with physicochemical properties like lipophilicity to ensure the final molecule has good drug-like characteristics. epfl.ch

| Metric | Formula | Purpose in Drug Design |

|---|---|---|

| Binding Affinity (pKi, pIC50) | -log(Ki) or -log(IC50) | Measures the potency of a compound. Higher values indicate stronger binding. wikipedia.org |

| Ligand Efficiency (LE) | (1.4 * pIC50) / NHA | Normalizes binding affinity by molecular size, assessing the binding contribution per atom. Helps select for efficient binders. taylorandfrancis.comwikipedia.org |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Balances potency against lipophilicity to avoid creating compounds that are too "greasy," which can lead to poor pharmacological properties. epfl.ch |

| Binding Efficiency Index (BEI) | pKi / (Molecular Weight in kDa) | Relates binding affinity to molecular weight. A higher BEI is desirable. wikipedia.org |

In practice, the rational design of novel this compound analogs would start with computational docking of the parent molecule into a target of interest. Analysis of the predicted binding mode would highlight opportunities for improvement. For example, if a region of the binding pocket is unoccupied and has hydrophobic character, a medicinal chemist might synthesize an analog with an additional alkyl or aryl group at a suitable position on the quinolinone ring. Conversely, if a potential hydrogen bond with a key amino acid residue is identified, a hydroxyl or amino group could be introduced. Each new analog would be synthesized and tested, and the resulting activity and ligand efficiency data would inform the next round of design, creating an iterative cycle of optimization. nih.goveurekaselect.com

Mechanistic Biological and Pharmacological Research Applications of 4,7 Dichloroquinolin 2 1h One Non Clinical, Mechanistic Focus

Investigations into Molecular Targets and Biological Pathways

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Hydrolases)

Furthermore, molecular docking studies on hybrids of 1,4-quinone with quinoline (B57606) derivatives have indicated potential interactions with DT-diaphorase (NQO1), suggesting that these compounds could act as substrates for this enzyme. mdpi.com Although these are not direct inhibition studies on 4,7-dichloroquinolin-2(1H)-one, they provide a rationale for screening this compound against a panel of kinases and other enzymes to identify potential molecular targets.

Table 1: Potential Enzyme Targets for this compound Based on Analogous Compounds

| Enzyme Class | Specific Example(s) | Rationale from Analogous Compounds |

| Kinases | Aurora Kinase A | Quinazolin-4(3H)-one derivatives show inhibitory activity. harvard.edu |

| Oxidoreductases | DT-diaphorase (NQO1) | Quinoline-quinone hybrids act as substrates. mdpi.com |

Receptor Binding and Modulation Assays (e.g., GPCRs, Nuclear Receptors)

The field of G protein-coupled receptor (GPCR) pharmacology is increasingly exploring allosteric modulation, where ligands bind to sites distinct from the endogenous agonist binding site. nih.govmdpi.com While no direct receptor binding assays for this compound have been reported, the quinoline and quinolinone frameworks are present in various biologically active molecules, making them potential scaffolds for receptor modulators.

Given the structural diversity of GPCR ligands, it would be a logical step to screen this compound in a battery of receptor binding assays, including those for various GPCR subtypes and nuclear receptors, to identify any potential interactions.

Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., SPR, ITC, MST)

Modern drug discovery heavily relies on biophysical techniques to characterize the direct interaction between small molecules and their protein targets. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) provide quantitative data on binding affinity, kinetics, and thermodynamics.

Should initial screening identify a protein target for this compound, these biophysical methods would be essential for validating and characterizing the interaction. For example, ITC could be used to determine the binding affinity and thermodynamic parameters of the interaction, providing insights into the forces driving the binding event.

Cellular Pharmacodynamics and Mechanistic Cellular Responses

Cell Cycle Modulation and Apoptosis Induction Mechanisms in Cell Lines

Research on tetrahydroquinolinone derivatives has demonstrated their potential to induce apoptosis in cancer cells. One study found that a specific tetrahydroquinolinone derivative induced cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways in lung cancer cells. nih.gov The induction of apoptosis was confirmed by observing an increase in active caspase-3 levels. nih.gov

Derivatives of 7-chloroquinoline (B30040) have also been shown to induce apoptosis. For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides were found to decrease the viability of breast cancer cells in a dose-dependent manner. nih.gov These findings suggest that this compound could potentially modulate the cell cycle and induce apoptosis in cancer cell lines, warranting further investigation into its effects on cell cycle progression and the activation of apoptotic pathways.

Table 2: Potential Cellular Effects of this compound Based on Analogous Compounds

| Cellular Process | Observed Effect in Analogues | Cell Line Example |

| Cell Cycle | G2/M Arrest | Lung Cancer Cells (A549) nih.gov |

| Apoptosis | Induction via intrinsic and extrinsic pathways | Lung Cancer Cells (A549) nih.gov |

| Apoptosis | Dose-dependent decrease in viability | Breast Cancer Cells (MCF-7, MDA-MB-231) nih.gov |

Gene Expression and Protein Level Alterations in Cellular Systems

The cellular effects of a compound are ultimately driven by changes in gene and protein expression. Should this compound demonstrate interesting cellular phenotypes, such as cell cycle arrest or apoptosis, subsequent mechanistic studies would involve analyzing its impact on the expression of key regulatory genes and proteins.

For example, if apoptosis is induced, Western blot analysis could be used to examine the levels of pro- and anti-apoptotic proteins from the Bcl-2 family, as well as the cleavage of caspases. Gene expression profiling, using techniques like RNA sequencing, could provide a global view of the cellular pathways affected by the compound. One study on a combination therapy involving chloroquine (B1663885), a related quinoline, showed downregulation of Bcl-2 mRNA expression, indicating an effect on the intrinsic mitochondrial apoptotic pathway. mdpi.com

Modulation of Signal Transduction Pathways and Intracellular Cascades

In non-clinical research, the modulation of critical signal transduction pathways is a key area of investigation for quinoline-based compounds like chloroquine. These pathways are integral to cellular processes, and their dysregulation is often implicated in various diseases.

One of the primary signaling pathways affected by chloroquine is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . In cellular models, chloroquine has been shown to inhibit the activation of NF-κB. nih.govplos.org This inhibition is thought to occur through the suppression of Iκ-B degradation, a critical step in the activation of NF-κB. nih.gov By preventing the degradation of Iκ-B, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes, many of which are pro-inflammatory. nih.gov

Another significant pathway modulated by chloroquine is the mitogen-activated protein kinase (MAPK) pathway . The MAPK cascade, which includes kinases like JNK, ERK, and p38, plays a crucial role in cellular proliferation, differentiation, and apoptosis. nih.govnews-medical.net Research has demonstrated that chloroquine can inhibit the catalytic activity of JNK, leading to reduced phosphorylation of its downstream target, c-JUN. nih.gov This, in turn, affects the activation of the AP-1 transcription factor, which is involved in a variety of cellular processes. nih.gov

The PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival, is also impacted by chloroquine. Studies in esophageal carcinoma cells have shown that treatment with chloroquine leads to a decrease in the phosphorylation of Akt and mTOR. nih.gov This dephosphorylation subsequently reduces the activity of downstream effectors like p70S6K and 4EBP1, which are critical for protein synthesis and cell cycle progression. nih.gov

Table 1: Summary of Chloroquine's Effects on Key Signal Transduction Pathways in Cellular Models

| Pathway | Key Protein/Target | Observed Effect | Downstream Consequence |

| NF-κB | Iκ-B Degradation | Inhibition | Reduced NF-κB nuclear translocation and target gene expression |

| MAPK | JNK | Inhibition of catalytic activity | Decreased phosphorylation of c-JUN and reduced AP-1 activation |

| PI3K/Akt/mTOR | p-Akt, p-mTOR | Decreased phosphorylation | Inhibition of p70S6K and 4EBP1, leading to reduced protein synthesis |

Autophagy and Stress Response Mechanisms in Cellular Models

Chloroquine is widely recognized in cellular biology research as a potent modulator of autophagy, a catabolic process involving the lysosomal degradation of cellular components. gavinpublishers.com It is important to note that while some analogs of chloroquine have been found to induce autophagy, chloroquine itself is primarily characterized as an autophagy inhibitor. hilarispublisher.com

The primary mechanism by which chloroquine inhibits autophagy is through its action as a lysosomotropic agent. gavinpublishers.com Being a weak base, it accumulates in the acidic environment of lysosomes, raising the intra-lysosomal pH. gavinpublishers.com This change in pH inhibits the activity of lysosomal hydrolases and, crucially, prevents the fusion of autophagosomes with lysosomes to form autolysosomes. nih.govgavinpublishers.com This blockage of the final degradation step of autophagy leads to an accumulation of autophagosomes within the cell, a hallmark of inhibited autophagic flux. nih.gov This is often observed experimentally as an increase in the levels of LC3-II, a protein associated with the autophagosome membrane. nih.gov

In the context of cellular stress, chloroquine's modulation of autophagy is closely linked to its effects on stress response pathways. For instance, in skin cells subjected to heat-induced injury, chloroquine treatment has been observed to increase the expression of LC3B-II, consistent with its role in blocking autophagic flux. nih.gov This intervention also appeared to restore cell migration activity, suggesting a complex interplay between autophagy modulation and the cellular response to thermal stress. nih.gov

Furthermore, the accumulation of the autophagy receptor protein p62 (also known as SQSTM1) is another consequence of chloroquine-mediated autophagy inhibition. nih.gov p62 is normally degraded along with the cargo within the autolysosome, so its accumulation is another indicator of a block in the autophagic process. This accumulation of p62 has been shown to have downstream effects, including the activation of the NF-κB and JNK signaling pathways, linking autophagy inhibition to other cellular stress responses. nih.gov

Table 2: Effects of Chloroquine on Autophagy and Stress Response Markers in Cellular Models

| Cellular Process | Marker/Protein | Observed Effect | Mechanistic Implication |

| Autophagy | Lysosomal pH | Increase | Inhibition of lysosomal enzymes |

| Autophagosome-lysosome fusion | Inhibition | Blockage of autophagic flux | |

| LC3-II levels | Increase | Accumulation of autophagosomes | |

| p62/SQSTM1 levels | Increase | Impaired degradation of autophagic cargo | |

| Stress Response | Heat Shock Proteins | Modulation of expression in response to cellular stress | Interplay with cellular protective mechanisms |

Mechanistic Insights into In Vitro Antimicrobial and Antiviral Activities

The quinoline scaffold is the basis for a number of antimicrobial and antiviral agents. The following subsections detail the mechanistic insights gained from in vitro studies of chloroquine.

While the primary antibacterial mechanism of many quinolones involves enzyme inhibition, some derivatives have been shown to affect the bacterial cell envelope. For instance, certain water-soluble fluoroquinolones, which share the core quinoline structure, have been demonstrated through atomic force microscopy to disrupt the bacterial membrane and cell wall of MRSA. mdpi.com This suggests that for some quinoline-based compounds, direct physical disruption of the bacterial envelope may contribute to their antimicrobial activity. However, for chloroquine itself, this is not considered its primary mode of antibacterial action.

A well-established mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.commdpi.com These enzymes are essential for bacterial DNA replication, transcription, and repair, as they manage the topological state of the DNA. mdpi.com

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. mdpi.com Quinolones are known to bind to the complex of DNA gyrase and DNA, stabilizing it. nih.gov This stabilization prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. nih.gov

Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of daughter chromosomes after a round of replication. nih.gov Similar to its action on DNA gyrase, quinolones can convert topoisomerase IV into a toxic adduct on the DNA, leading to DNA damage and cell death. nih.govresearchgate.net

While many synthetic 4-quinolones are potent inhibitors of these enzymes, some 2-quinolone isomers have also been investigated for their antibacterial properties, with the assumption that they may act through a similar mechanism. mdpi.com

Chloroquine has been shown to exhibit broad-spectrum antiviral activity in vitro against a variety of viruses. Its mechanisms of interference with the viral replication cycle are multifaceted.